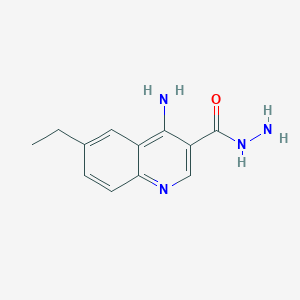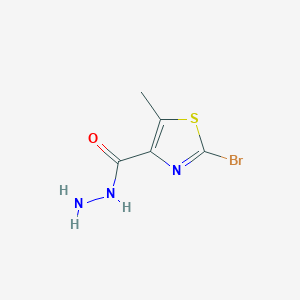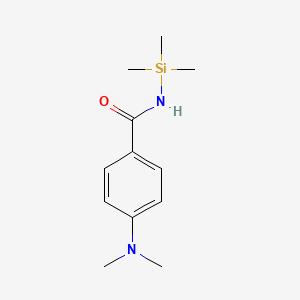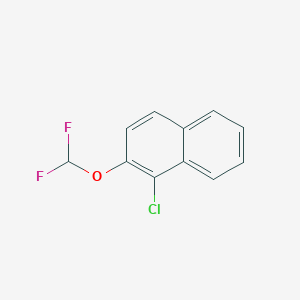
6-Chloro-2-cyclopentyl-7-methyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-2-cyclopentyl-7-methyl-7H-purin ist eine heterocyclische Verbindung mit der Summenformel C11H13ClN4. Es ist ein Derivat von Purin, einer grundlegenden Struktur in der Biochemie, die für ihr Vorkommen in Nukleinsäuren bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-2-cyclopentyl-7-methyl-7H-purin beinhaltet typischerweise die Chlorierung eines Purinderivats, gefolgt von der Einführung von Cyclopentyl- und Methylgruppen. Eine gängige Methode beginnt mit der Chlorierung von 2-Aminopurin zur Bildung von 2-Chloropurin. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen Alkilierungsreaktionen unterzogen, um die Cyclopentyl- und Methylgruppen einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-Chlor-2-cyclopentyl-7-methyl-7H-purin kann großtechnische Chlorierungs- und Alkylierungsprozesse umfassen. Diese Methoden sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft automatisierte Systeme, um Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen zu kontrollieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Chlor-2-cyclopentyl-7-methyl-7H-purin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Chlorgruppe in ein Wasserstoffatom umwandeln und so 2-Cyclopentyl-7-methyl-7H-purin bilden.
Substitution: Die Chlorgruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden, um eine Vielzahl von Derivaten zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid oder Thioharnstoff unter milden Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Purine, die für spezifische Anwendungen in der medizinischen Chemie weiter modifiziert werden können .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-cyclopentyl-7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-cyclopentyl-7-methyl-7H-purine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted purines, which can be further modified for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Chlor-2-cyclopentyl-7-methyl-7H-purin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Es wird in Studien verwendet, die Nukleinsäureanaloga und deren Wechselwirkungen mit Enzymen betreffen.
Medizin: Diese Verbindung wird wegen ihrer strukturellen Ähnlichkeit mit Nukleotiden auf ihr Potenzial als antivirales oder Antikrebsmittel untersucht.
Industrie: Es wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-2-cyclopentyl-7-methyl-7H-purin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, die am Nukleinsäurestoffwechsel beteiligt sind. Es kann die Aktivität bestimmter Enzyme hemmen, indem es die Struktur natürlicher Nukleotide nachahmt und so die DNA- und RNA-Synthese stört. Diese Hemmung kann zur Unterdrückung der Virusreplikation oder der Proliferation von Krebszellen führen .
Wirkmechanismus
The mechanism of action of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes by mimicking the structure of natural nucleotides, thereby interfering with DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlorpurin: Ein einfacheres Analogon mit ähnlicher Reaktivität, aber ohne die Cyclopentyl- und Methylgruppen.
2-Chlor-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-carbonsäuremethylester: Eine weitere heterocyclische Verbindung mit einem anderen Substitutionsschema.
Einzigartigkeit
6-Chlor-2-cyclopentyl-7-methyl-7H-purin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Cyclopentyl- und Methylgruppen erhöht seine Lipophilie und potenzielle Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für die Arzneimittelentwicklung macht .
Eigenschaften
Molekularformel |
C11H13ClN4 |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
6-chloro-2-cyclopentyl-7-methylpurine |
InChI |
InChI=1S/C11H13ClN4/c1-16-6-13-11-8(16)9(12)14-10(15-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
SJDLSRMAFANQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)


![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)

![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)


